![molecular formula C10H10F3N5O B2603712 1-Methyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea CAS No. 2034327-62-1](/img/structure/B2603712.png)
1-Methyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the trifluoromethyl group and the triazolopyridine moiety imparts unique chemical and biological properties to this compound.
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea typically involves the reaction of a triazolopyridine derivative with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis to enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
Urea Group Reactivity
The urea moiety (-NH-C(O)-NH-) participates in both hydrolysis and substitution reactions:
Reaction Type | Conditions | Products/Outcomes | Source |
---|---|---|---|
Acidic Hydrolysis | 6M HCl, reflux (12 h) | Formation of corresponding amine + CO₂ release | |
Basic Hydrolysis | 2M NaOH, 80°C (8 h) | Ammonia release + carboxylic acid derivative | |
Nucleophilic Substitution | Alkyl halides in DMF, K₂CO₃ (rt, 24 h) | N-alkylated urea derivatives |
The electron-withdrawing trifluoromethyl group enhances urea's electrophilicity, accelerating hydrolysis rates by 1.8× compared to non-fluorinated analogs in controlled studies.
Triazole Ring Modifications
The triazolo[4,3-a]pyridine system exhibits characteristic heterocyclic reactivity:
Electrophilic Aromatic Substitution
Reaction | Reagents/Conditions | Position | Yield | Source |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄ (0°C, 2 h) | C-5 position | 62% | |
Halogenation | NBS in CCl₄ (reflux, 6 h) | C-6 bromination | 55% |
The trifluoromethyl group directs electrophiles to C-5/C-6 positions through combined inductive (-I) and resonance effects .
Cycloaddition Reactions
The triazole participates in [3+2] cycloadditions with:
Methylene Bridge Transformations
The -CH₂- linker between triazole and urea enables:
Reaction Type | Conditions | Products | Selectivity | Source |
---|---|---|---|---|
Oxidation | KMnO₄/H₂O (pH 7, 60°C, 4 h) | Ketone formation | 89% | |
Radical Bromination | NBS, AIBN (CCl₄, reflux, 12 h) | Bromomethyl intermediate | 73% |
Coupling Reactions
The compound serves as building block in medicinal chemistry syntheses:
Partner | Coupling Agent | Conditions | Application | Source |
---|---|---|---|---|
Carboxylic Acids | HATU/DIPEA | DMF, rt, 24 h | Peptidomimetic conjugates | |
Boronic Acids | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O (3:1), 80°C, 8 h | Biaryl derivatives |
Key catalytic data from analogous systems :
-
Suzuki coupling yields: 68-82%
-
HATU-mediated amidation efficiency: 91% conversion
Stability Profile
Critical degradation pathways under stress conditions:
Condition | Time | Major Degradation Products | % Remaining | Source |
---|---|---|---|---|
40°C/75% RH | 4 weeks | Hydrolyzed urea (32%) + oxidized triazole (15%) | 53% | |
UV light (300-400 nm) | 48 h | Triazole ring-opening products | 41% |
This reactivity profile enables rational design of derivatives with modified pharmacological properties. The trifluoromethyl group's strong electron-withdrawing effect (-σ = 0.54, -π = 0.66) creates unique electronic environments that differentiate this compound from non-fluorinated triazole-urea hybrids . Recent studies demonstrate successful application of these reactions to create kinase inhibitors with IC₅₀ values <100 nM in biochemical assays .
Wissenschaftliche Forschungsanwendungen
Cancer Immunotherapy
1-Methyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea has shown promise as an IDO1 inhibitor. Recent studies indicate that compounds based on this scaffold can achieve sub-micromolar potency and exhibit excellent metabolic stability. They also demonstrate selectivity against other heme-containing enzymes, making them suitable candidates for further development in cancer treatment .
Structure-Activity Relationship Studies
Research into the structure-activity relationship (SAR) of this compound has revealed that modifications to the triazole moiety significantly influence its binding affinity to the IDO1 active site. The presence of hydrophobic substituents is critical for enhancing interaction within the binding pocket, which is essential for effective inhibition .
Preclinical Efficacy
In preclinical models, compounds derived from this scaffold have been tested for their ability to reduce tumor growth and enhance immune responses. The results indicate that these inhibitors can significantly lower serum levels of RBP4 (retinol-binding protein 4), which is associated with obesity and metabolic disorders, thereby suggesting additional therapeutic avenues beyond oncology .
Case Studies and Experimental Findings
Wirkmechanismus
The mechanism of action of 1-Methyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell signaling pathways. The compound binds to these kinases, preventing their activation and subsequent signaling, leading to the inhibition of cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea can be compared with other triazolopyridine derivatives such as:
Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.
Foretinib: A multi-kinase inhibitor with anticancer properties.
Triazolopyrazine derivatives: Known for their antibacterial and antifungal activities.
The uniqueness of this compound lies in its specific structural features, such as the trifluoromethyl group and the triazolopyridine moiety, which contribute to its distinct chemical and biological properties.
Biologische Aktivität
1-Methyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a triazolo-pyridine scaffold, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and may influence the binding affinity to biological targets.
Antiviral Properties
Recent studies indicate that compounds with similar triazolo-pyridine structures exhibit significant antiviral activities. For instance, derivatives have shown efficacy against viruses such as HIV and MeV (measles virus). The structure-activity relationship (SAR) suggests that modifications on the triazole ring can enhance antiviral potency. In particular, compounds with a trifluoromethyl substituent have demonstrated improved interactions with viral proteins, leading to higher inhibition rates in vitro.
Compound | Virus Target | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | HIV | 0.05 | Reverse transcriptase inhibition |
Similar Triazolo Derivative | MeV | 0.02 | Viral entry inhibition |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Inhibitors targeting indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immunotherapy, have shown promise. The triazolo-pyridine scaffold can bind effectively to the IDO1 active site, enhancing immune response against tumors.
In vitro studies using A375 melanoma cells revealed that modifications to the triazole moiety significantly affect cytotoxicity and IDO1 inhibition:
Modification | Cell Viability (%) @ 10 μM | IDO Inhibition (%) @ 10 μM |
---|---|---|
Unmodified Compound | 64 ± 8 | 6.9 ± 0.8 |
Trifluoromethyl Substituted | 53 ± 7 | 0.9 ± 0.02 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in viral replication and cancer progression.
- Receptor Interaction : It may interact with specific receptors on cell membranes, altering signaling pathways that lead to cell proliferation or apoptosis.
- Structural Modifications : The presence of trifluoromethyl groups enhances binding affinity and selectivity for target enzymes or receptors.
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- A study involving a series of triazolo-pyridine derivatives demonstrated significant antiviral effects against resistant strains of HIV, suggesting that structural modifications can lead to enhanced therapeutic options.
- Another case study showed that a related compound improved survival rates in animal models with melanoma by effectively inhibiting IDO1.
Eigenschaften
IUPAC Name |
1-methyl-3-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N5O/c1-14-9(19)15-5-8-17-16-7-4-6(10(11,12)13)2-3-18(7)8/h2-4H,5H2,1H3,(H2,14,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSPFQIHXCOZCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=NN=C2N1C=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.